molecular formula C21H15Cl2FN2O3 B10948349 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide

Cat. No.: B10948349
M. Wt: 433.3 g/mol
InChI Key: RSMDZCADPYWMSN-UHFFFAOYSA-N
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Description

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by the presence of dichlorophenoxy and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines and acylating agents. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . This reaction sequence leads to the formation of imidazo[2,1-b][1,3,4]thiadiazoles, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The presence of halogens allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE is unique due to the presence of both dichlorophenoxy and fluorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H15Cl2FN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C21H15Cl2FN2O3/c22-13-5-10-19(17(23)11-13)29-12-20(27)26-18-4-2-1-3-16(18)21(28)25-15-8-6-14(24)7-9-15/h1-11H,12H2,(H,25,28)(H,26,27)

InChI Key

RSMDZCADPYWMSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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